N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTL-5g) is a synthetically derived heterocyclic compound. It belongs to the class of oxazole derivatives, characterized by an oxygen atom and a nitrogen atom separated by one carbon atom in a five-membered ring. UTL-5g has shown potential as a chemo- and radioprotective agent, acting as a prodrug that requires metabolic activation []. Its activity is primarily attributed to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX) [].
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of an oxazole ring and a carboxylic acid functional group. This compound is notable for its structural features, including the dichlorophenyl substituent, which enhances its chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving cyclization reactions of appropriate precursors. It has been explored for its biological activities and serves as a building block in the synthesis of more complex molecules.
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid belongs to the class of oxazole derivatives, which are recognized for their diverse pharmacological properties. The presence of chlorine atoms in the phenyl group contributes to its potential biological activities.
The synthesis of 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves several steps:
The reaction conditions often include controlled temperatures and specific pH levels to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may also be employed to enhance efficiency.
The molecular structure of 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and spatial arrangement.
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can participate in various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) significantly influence the outcomes and yields. Careful optimization is necessary for each reaction type to achieve desired products.
The mechanism of action for 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with biological targets such as enzymes or receptors:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity levels and identify degradation products during stability studies.
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific uses:
Oxazole-based compounds exhibit broad-spectrum bioactivity, functioning as key pharmacophores in antibacterial, anticancer, and central nervous system (CNS)-targeting therapeutics. Their utility stems from:
Table 1: Clinically Approved Oxazole-Based Pharmaceuticals
Drug Name | Oxazole Subtype | Therapeutic Application | Molecular Target |
---|---|---|---|
Linezolid | 1,3-Oxazolidinone | Antibacterial (MRSA) | Bacterial 23S rRNA |
Oxacillin | Isoxazolyl penicillin | Antibacterial | Penicillin-binding proteins |
Pleconaril | 1,2-Oxazole | Antiviral (Picornavirus) | Viral capsid VP1 |
Raltegravir | 1,2-Oxazole | Antiviral (HIV integrase) | HIV integrase enzyme |
Toloxatone | 1,2-Oxazole | Antidepressant | Monoamine oxidase A |
The compound 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Chemical formula: C₁₀H₇Cl₂NO₃; Molecular weight: 260.07 g/mol; InChIKey: LSJWMFZQRLHGFI-UHFFFAOYNA-N) integrates three pharmacologically critical elements [2] [4]:
Tautomerization potential between enol and keto forms allows pH-dependent reactivity, facilitating interactions with metal ions in enzymatic active sites [4] .
2,4-Dichlorophenyl Substituent:
Table 2: Key Structural Features and Their Biological Roles
Structural Element | Physicochemical Properties | Biological Role |
---|---|---|
Isoxazoline ring | Dipole moment: 4.3 D; pKa (N): 2.1 | H-bond acceptor; Rigid scaffold |
C5-Carboxylic acid | pKa: 3.8; LogD (pH 7.4): -1.2 | Salt bridge formation; Solubility modulator |
2,4-Dichlorophenyl | π-π stacking energy: -8.2 kcal/mol | Hydrophobic pocket binding; Electron withdrawal |
N-O linkage | Bond length: 1.36 Å; Rotational barrier: 4 kcal/mol | Metabolic stability enhancement |
Quantum mechanical calculations (DFT/B3LYP) reveal a 15° dihedral angle between the isoxazoline and dichlorophenyl planes, minimizing steric clash while preserving conjugation. This geometry facilitates simultaneous engagement with hydrophobic pockets and polar enzymatic residues [2] [4].
The therapeutic exploitation of oxazoles progressed through three key phases:
Natural Product Discovery (Pre-1950): Isoxazole-containing neurotoxins Ibotenic acid (1957) and Muscimol (1968) were isolated from Amanita mushrooms, revealing potent glutamate receptor agonism. Their structural characterization established isoxazole as a bioisostere for carboxylic acids, inspiring synthetic analogs for CNS drug development [5] [10].
First-Generation Synthetics (1960–2000):
Ataluren (1996): Nonsense mutation suppressor for Duchenne muscular dystrophy, where the 1,2,4-oxadiazole ring acts as a translational fidelity modulator [5] [7].
Modern Hybridization Era (2000–Present): Integration of halogenated aryl systems with saturated isoxazoline cores yielded compounds like 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Its synthesis typically employs cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride under mild conditions (60–80°C), achieving >95% regioselectivity confirmed via ¹⁵N-NMR spectroscopy [3].
Table 3: Evolution of Key Oxazole-Based Therapeutics
Era | Compound | Structural Innovation | Therapeutic Impact |
---|---|---|---|
Natural Products | Ibotenic acid | 3-Hydroxyisoxazole | Glutamate receptor agonist prototype |
Early Synthetics | Oxolamine | 3-(Diethylaminoethyl)-1,2-oxazole | First synthetic antitussive with oxazole core |
Halogenated Era | 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Dichlorophenyl + isoxazoline-carboxylic acid | Multi-target scaffold for inflammation/CNS |
Recent synthetic advances include one-pot cyclizations using β-keto esters derived from N-Boc-protected amino acids and Meldrum’s acid, followed by regioselective heterocyclization with hydroxylamine. This method achieves 65–89% yields and >95% purity, facilitating large-scale production [3] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7